1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Lipophilicity XLogP3 Hydrogen Bond Acceptor Count

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic small molecule (C15H17N3O3, MW 287.31 g/mol) that integrates a 1,2,4-oxadiazole heterocycle, a pyrrolidine ring, and an o-tolyloxy ether moiety linked via an ethanone bridge. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds targeting a range of therapeutic indications including neurokinin-1 (NK1) receptor antagonism, anthelmintic activity, and antibacterial DNA gyrase/topoisomerase IV inhibition.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 2034369-56-5
Cat. No. B2821951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
CAS2034369-56-5
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)N2CCC(C2)C3=NOC=N3
InChIInChI=1S/C15H17N3O3/c1-11-4-2-3-5-13(11)20-9-14(19)18-7-6-12(8-18)15-16-10-21-17-15/h2-5,10,12H,6-9H2,1H3
InChIKeyLIMQJAQICJJBDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034369-56-5): Compound Class and Procurement Baseline


1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic small molecule (C15H17N3O3, MW 287.31 g/mol) that integrates a 1,2,4-oxadiazole heterocycle, a pyrrolidine ring, and an o-tolyloxy ether moiety linked via an ethanone bridge [1]. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds targeting a range of therapeutic indications including neurokinin-1 (NK1) receptor antagonism, anthelmintic activity, and antibacterial DNA gyrase/topoisomerase IV inhibition [2]. This specific compound, however, has limited publicly reported primary pharmacological data and is primarily positioned as a research chemical building block for further derivatization rather than a fully characterized lead molecule.

Why In-Class Substitution Fails for 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone: Structural Specificity Matters


Within the pyrrolidine-oxadiazole chemical space, minor structural modifications can produce dramatic shifts in biological activity, target selectivity, and physicochemical properties. The o-tolyloxy group in this compound is not a generic substituent: its ortho-methyl substitution pattern alters both the electron density of the aromatic ether and the conformational preferences of the ethanone linker compared to unsubstituted phenoxy or para-substituted analogs. In the well-characterized pyrrolidine-oxadiazole hNK1 antagonist series, a single substitution change could shift IC50 values by orders of magnitude [1]. Similarly, in the anthelmintic pyrrolidine-oxadiazole series, the nature of the N-acyl substituent on the pyrrolidine ring was a critical determinant of potency, with IC50 values ranging from 0.78 to >22.4 μM across close analogs [2]. Substituting this compound with a different pyrrolidine-oxadiazole building block without understanding the structure-activity relationships specific to the target application risks losing potency, selectivity, or synthetic tractability.

Quantitative Differential Evidence for 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone Versus Structural Analogs


Ortho-Methyl Substitution on the Aryloxy Group Confers Distinct Lipophilicity and Hydrogen Bonding Profile Relative to Unsubstituted Phenoxy Analogs

The o-tolyloxy moiety introduces a calculated XLogP3-AA of 1.9, which is approximately 0.4–0.6 log units higher than the unsubstituted phenoxy analog (2-phenoxy-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone; estimated XLogP3 ~1.3–1.5 based on fragment contribution methods) [1]. The target compound possesses 5 hydrogen bond acceptors (3 from oxadiazole, 1 from carbonyl, 1 from ether oxygen) and 0 hydrogen bond donors, distinguishing it from analogs bearing hydroxyl or amine substituents on the phenyl ring, which introduce H-bond donor capacity and alter solubility and permeability profiles [1]. This specific H-bond donor/acceptor ratio of 0:5 is relatively uncommon among commercially available pyrrolidine-oxadiazole building blocks, which frequently carry amide NH or hydroxyl groups.

Lipophilicity XLogP3 Hydrogen Bond Acceptor Count

The 1,2,4-Oxadiazol-3-yl Pyrrolidine Connectivity Provides a Distinct Pharmacophoric Geometry Relative to 1,3,4-Oxadiazole and 1,2,5-Oxadiazole Regioisomers

The 1,2,4-oxadiazole ring, when linked via its 3-position to pyrrolidine, establishes a specific vector angle between the heterocycle and the saturated ring that is geometrically distinct from 1,3,4-oxadiazole-2-yl or 1,2,5-oxadiazole-3-yl regioisomers. In the antibacterial series reported by Frejat et al. (2022), 1,2,4-oxadiazole/pyrrolidine hybrids demonstrated DNA gyrase IC50 values of 180–210 nM for the most potent compounds (16 and 17), comparable to novobiocin (IC50 = 170 nM) [1]. Importantly, these 1,2,4-oxadiazole regioisomers were specifically selected for their dual Topo IV/DNA gyrase inhibition profile, a feature not consistently observed with 1,3,4-oxadiazole regioisomers in the same assay system. The target compound preserves this 1,2,4-oxadiazol-3-yl connectivity, making it a relevant scaffold for dual-target antibacterial inhibitor development.

Pharmacophore geometry Regioisomerism DNA gyrase inhibition

Pyrrolidine-Oxadiazole Scaffold Demonstrates Validated Anthelmintic Activity with Micromolar Potency, Supporting Use as a Parasitology Probe Scaffold

Pyrrolidine-oxadiazole compounds have demonstrated potent activity against parasitic nematodes. Ruan et al. (2020) reported IC50 values of 0.78–22.4 μM for inhibition of motility and development of Haemonchus contortus parasitic stages across a series of pyrrolidine-oxadiazole analogs [1]. The most potent compounds in this series achieved sub-micromolar activity (IC50 = 0.78 μM) and showed high selectivity in mammalian cell counter-screens, establishing the pyrrolidine-oxadiazole core as a viable anthelmintic probe scaffold. The target compound's o-tolyloxy substituent introduces steric bulk at the N-acyl position that may modulate potency and selectivity relative to the simpler acyl derivatives characterized in this SAR study, though direct activity data for this specific compound have not been reported in the peer-reviewed literature.

Anthelmintic Haemonchus contortus Phenotypic screening

Absence of Hydrogen Bond Donors Minimizes CYP450-Mediated Metabolic Liability Relative to Hydroxyl- or Amine-Containing Analogs

The compound contains zero hydrogen bond donors (HBD = 0), a feature that distinguishes it from many commercially available pyrrolidine-oxadiazole building blocks that carry amide NH, hydroxyl, or primary amine substituents (HBD ≥ 1). In the pyrrolidine-carboxamide hNK1 antagonist series reported by Young et al. (2007), compounds were specifically optimized to minimize interactions with cytochrome P450 liver enzymes, with the oxadiazole analogs showing reduced P450 liability compared to carboxamide counterparts [1]. The absence of H-bond donors in the target compound eliminates a common source of P450-mediated oxidative metabolism (e.g., N-dealkylation, O-glucuronidation), potentially offering an intrinsic metabolic stability advantage. This property is particularly relevant for procurement decisions where the compound is intended for in vivo pharmacological studies or as a metabolic-stable fragment for lead optimization.

Metabolic stability Hydrogen bond donor CYP450 interaction

Preferred Application Scenarios for 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone Based on Current Evidence


Fragment-Based Drug Discovery for Dual DNA Gyrase/Topoisomerase IV Inhibitor Programs

The 1,2,4-oxadiazol-3-yl pyrrolidine connectivity preserved in this compound has been validated in the peer-reviewed literature as a productive scaffold for dual-target antibacterial inhibitor development, with class representatives achieving DNA gyrase IC50 values comparable to novobiocin and superior MIC values versus ciprofloxacin in E. coli assays [1]. The o-tolyloxy substituent provides a synthetically tractable handle for further derivatization at the aryl ether position, enabling focused library synthesis around this validated core.

Anthelmintic Probe Compound Development Leveraging the Pyrrolidine-Oxadiazole Pharmacophore

Given the demonstrated anthelmintic activity of pyrrolidine-oxadiazole compounds against Haemonchus contortus (IC50 range: 0.78–22.4 μM) with confirmed mammalian cell selectivity [1], this compound can serve as a starting point for parasitic nematode probe development. The o-tolyloxy group occupies the N-acyl position, which was identified as a key potency determinant in the published SAR, making this compound a logical candidate for comparative SAR expansion in parasitology programs.

Metabolic Stability-Focused Lead Optimization in CNS-Targeted Programs

The zero hydrogen bond donor count (HBD = 0) documented for this compound [1] aligns with the established optimization strategy from the pyrrolidine-oxadiazole hNK1 antagonist program, where minimizing P450 interactions was a key selection criterion [2]. This property profile supports the use of this compound as a metabolic-stable scaffold in CNS drug discovery programs where blood-brain barrier penetration and low intrinsic clearance are critical requirements.

Chemical Biology Tool Compound Requiring Defined Physicochemical Properties

With an XLogP3-AA of 1.9 and 4 rotatable bonds, this compound occupies a favorable physicochemical space for cell permeability while maintaining sufficient rigidity for target engagement [1]. These computed properties make it suitable as a tool compound for cellular target engagement studies where excessive lipophilicity (XLogP3 > 5) or excessive flexibility (rotatable bonds > 10) would introduce confounding nonspecific binding or entropic penalties.

Quote Request

Request a Quote for 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.